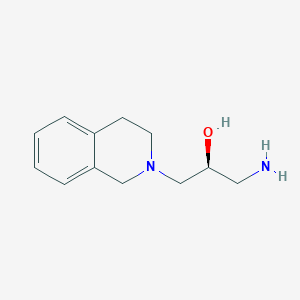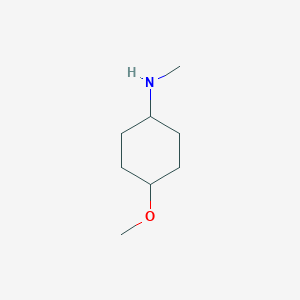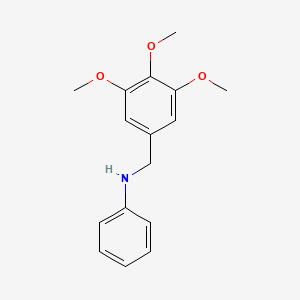![molecular formula C16H18N4 B3107687 N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 1619971-57-1](/img/structure/B3107687.png)
N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of amines with carbonyl compounds followed by cyclization . The exact synthesis process for “N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary widely depending on the specific substituents attached to the pyrimidine ring . The exact structure of “this compound” would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and eliminations . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure . These properties can include melting point, solubility, and stability, among others .Aplicaciones Científicas De Investigación
Chemistry and Biological Evaluation
N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine belongs to a class of compounds that exhibit a range of biological and pharmacological activities due to their structural diversity and chemical properties. Research into similar heterocyclic compounds has highlighted their potential in various scientific applications, particularly in organic synthesis, catalysis, and drug development.
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, closely related to pyrido[4,3-d]pyrimidines, have shown versatility as synthetic intermediates. Their importance lies in metal complexes formation, design of catalysts, asymmetric synthesis, and medicinal applications. These compounds have been employed in advanced chemistry investigations due to their functional diversity and biological significance, making them attractive for researchers exploring new synthetic routes and catalysis mechanisms (Li et al., 2019).
Medicinal Chemistry and Drug Development
The pyranopyrimidine core, a structural relative, serves as a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts have been extensively used to develop derivatives of pyranopyrimidines, demonstrating the compound's versatility and potential in creating bioactive molecules. Such developments underscore the role of pyrido[4,3-d]pyrimidines and their analogues in the synthesis of pharmacologically active compounds (Parmar et al., 2023).
Anti-inflammatory and Anti-cancer Applications
Pyrimidines, including pyrido[4,3-d]pyrimidines, are known for their wide range of pharmacological effects, such as anti-inflammatory and anticancer activities. The anti-inflammatory effects are attributed to their ability to inhibit the expression and activities of vital inflammatory mediators, while their anticancer potential is explored through various mechanisms, indicating the potential to interact with diverse biological targets (Rashid et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is the cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
This compound interacts with its target, the CDKs, by inhibiting their activity . This inhibition results in the disruption of cell cycle regulation and transcription processes .
Biochemical Pathways
The compound affects the biochemical pathways regulated by CDKs. These include pathways regulating cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . The downstream effects of these disruptions can lead to the inhibition of cell proliferation and the induction of cell death .
Pharmacokinetics
Similar compounds have shown good plasma stability and liver microsomal stability , which could suggest a favorable bioavailability profile for this compound.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . This is achieved through the disruption of cell cycle regulation and transcription processes, leading to the induction of cell death .
Safety and Hazards
Direcciones Futuras
The development of new pyrimidine derivatives with improved properties is an active area of research . This includes the design and synthesis of novel pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity . Future research will likely continue to explore the potential of pyrimidine derivatives as therapeutic agents for various diseases .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-4-12-8-14(7-11(12)3-1)19-16-18-10-13-9-17-6-5-15(13)20-16/h1-4,10,14,17H,5-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESRVDFIMBPWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)NC3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)
![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)



![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)
![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)
![4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid](/img/structure/B3107676.png)


